![molecular formula C13H8BrClN2O3 B3569785 N-(3-bromophenyl)-4-chloro-2-nitrobenzamide](/img/structure/B3569785.png)
N-(3-bromophenyl)-4-chloro-2-nitrobenzamide
Overview
Description
N-(3-bromophenyl)-4-chloro-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BPNB and has been synthesized through different methods. The purpose of
Scientific Research Applications
BPNB has been used in various scientific research applications, including its use as a fluorescent probe for the detection of metal ions. It has also been used as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer. Additionally, BPNB has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science.
Mechanism of Action
The mechanism of action of BPNB is not fully understood, but it is believed to interact with metal ions and form complexes that have unique properties. The nitro and bromo substituents on the phenyl ring of BPNB are responsible for its fluorescence properties, which make it a suitable probe for the detection of metal ions.
Biochemical and Physiological Effects:
BPNB has not been extensively studied for its biochemical and physiological effects, but it has been shown to be non-toxic in vitro. However, further studies are needed to determine its toxicity and potential side effects.
Advantages and Limitations for Lab Experiments
The advantages of BPNB include its high sensitivity and selectivity for metal ions, making it a suitable probe for the detection of metal ions in biological samples. Additionally, its fluorescent properties make it easy to detect and quantify. However, the limitations of BPNB include its limited solubility in water, which may affect its application in biological systems.
Future Directions
For BPNB include its use in the development of new fluorescent probes for the detection of metal ions. Additionally, its use as a photosensitizer in photodynamic therapy may be explored further. The synthesis of new metal complexes using BPNB as a ligand may also lead to the development of new catalysts and materials with unique properties.
Conclusion:
In conclusion, BPNB is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the properties and potential applications of BPNB.
properties
IUPAC Name |
N-(3-bromophenyl)-4-chloro-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-8-2-1-3-10(6-8)16-13(18)11-5-4-9(15)7-12(11)17(19)20/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVBHQMUWWQDHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-4-chloro-2-nitrobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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